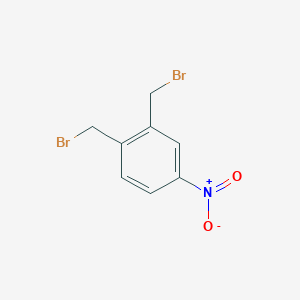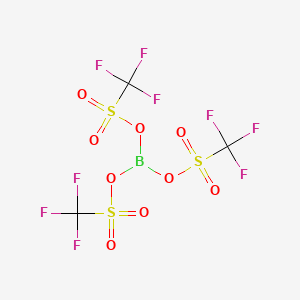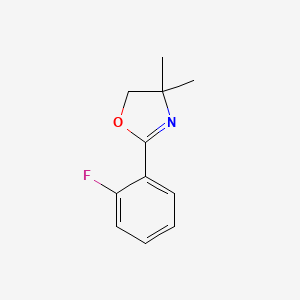
三苯基甲基碘化物碘化物
描述
(Iodomethyl)triphenylphosphonium iodide is a chemical compound with the empirical formula C19H17I2P . It has a molecular weight of 530.12 . This compound is used as a reactant or reagent for the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of (Iodomethyl)triphenylphosphonium iodide can be represented by the SMILES string [I-].IC [P+] (c1ccccc1) (c2ccccc2)c3ccccc3 . The InChI representation is 1S/C19H17IP.HI/c20-16-21 (17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 .Chemical Reactions Analysis
(Iodomethyl)triphenylphosphonium iodide is used as a reactant or reagent for the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, cyclopeptide alkaloids for use as antibacterial or cytotoxic agents, and terminal alkynes via dehydrohalogenation of aldehydes .Physical And Chemical Properties Analysis
(Iodomethyl)triphenylphosphonium iodide is a solid substance . It is suitable for C-C bond formation reactions . The melting point is between 260-266 °C .科学研究应用
Synthesis of Phosphacyclic Compounds
(Iodomethyl)triphenylphosphonium iodide: is utilized in the synthesis of phosphacyclic compounds through oxidative dimerizations . These compounds are significant in various chemical reactions due to their unique phosphorus-containing ring structures, which can impart novel reactivity patterns and stability to the molecules they are incorporated into.
Cross-Coupling to Form Enamides
The compound serves as a reactant or reagent for the formation of enamides via cross-coupling reactions . Enamides are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals due to their ability to act as precursors for a variety of functional groups.
Antibacterial and Cytotoxic Agents
It is used in the synthesis of cyclopeptide alkaloids, which show promise as antibacterial or cytotoxic agents . These applications are particularly relevant in the field of medicinal chemistry, where new compounds with potent biological activities are constantly sought after.
Formation of Terminal Alkynes
The compound is a key reactant for the dehydrohalogenation of aldehydes to form terminal alkynes . Terminal alkynes are important in chemical synthesis and materials science due to their ability to undergo a wide range of chemical transformations, leading to various structurally diverse compounds.
Vinylcyclopropanation/Cyclopentenation of Strained Alkenes
(Iodomethyl)triphenylphosphonium iodide: is used in a sequential carborhodation process for the vinylcyclopropanation or cyclopentenation of strained alkenes . This application is significant in synthetic organic chemistry for constructing complex molecular architectures from simpler building blocks.
Olefination Agent in Lewis Acid Catalysis
The compound acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes . This process is important for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.
安全和危害
(Iodomethyl)triphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
(Iodomethyl)triphenylphosphonium iodide is primarily used as a reactant or reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these reactions.
Mode of Action
The compound (Iodomethyl)triphenylphosphonium iodide interacts with its targets through a series of chemical reactions. It is used in the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, and terminal alkynes via dehydrohalogenation of aldehydes . It also acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes .
Biochemical Pathways
(Iodomethyl)triphenylphosphonium iodide affects various biochemical pathways. It plays a role in the synthesis of phosphacyclic compounds, enamides, and terminal alkynes . These compounds can have downstream effects on other biochemical pathways, depending on their specific roles and interactions within the biological system.
Result of Action
The molecular and cellular effects of (Iodomethyl)triphenylphosphonium iodide’s action depend on the specific reactions it is used in. For example, in the synthesis of phosphacyclic compounds, it contributes to the formation of a new phosphorus-containing ring structure .
属性
IUPAC Name |
iodomethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMMSRRNOXQMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450291 | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)triphenylphosphonium iodide | |
CAS RN |
3020-28-8 | |
| Record name | 3020-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (iodomethyl)triphenylphosphonium iodide facilitate the methylenation of aldehydes?
A1: (Iodomethyl)triphenylphosphonium iodide acts as a Wittig reagent, enabling the conversion of aldehydes to terminal alkenes (methylenation). [] The mechanism involves the formation of a phosphorus ylide in situ, which then reacts with the aldehyde. This reaction proceeds through a four-membered ring intermediate, eventually leading to the formation of the alkene and triphenylphosphine oxide as a byproduct.
Q2: Can you elaborate on the reaction conditions and yields observed in the study using (iodomethyl)triphenylphosphonium iodide for methylenation?
A2: One study highlighted the use of (iodomethyl)triphenylphosphonium iodide with dibutyl telluride to mediate the methylenation of aldehydes. [] This reaction was carried out in tetrahydrofuran (THF) at 80 °C. The presence of dibutyl telluride was noted as essential for the reaction to proceed effectively. Importantly, this method achieved good yields of the methylenation products under neutral conditions, which is a significant advantage for substrates sensitive to acidic or basic conditions. []
Q3: Are there any alternative methods for aldehyde methylenation compared to using (iodomethyl)triphenylphosphonium iodide?
A3: While (iodomethyl)triphenylphosphonium iodide is a viable reagent for methylenation, researchers have explored other methods. One study investigated the use of [(ethoxycarbonyl)iodomethyl]triphenylphosphonium iodide for this purpose. [] This alternative reagent may offer advantages in certain synthetic scenarios, prompting further investigation into its reactivity and applications. Comparing the effectiveness and limitations of different reagents allows chemists to choose the optimal route for specific synthetic targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)







